molecular formula C21H15NO B14755398 2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole CAS No. 1552-56-3

2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole

Cat. No.: B14755398
CAS No.: 1552-56-3
M. Wt: 297.3 g/mol
InChI Key: FHJBYFIZMRHFPL-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a phenylethenyl group attached to the benzoxazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.

Properties

CAS No.

1552-56-3

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

2-[4-(2-phenylethenyl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C21H15NO/c1-2-6-16(7-3-1)10-11-17-12-14-18(15-13-17)21-22-19-8-4-5-9-20(19)23-21/h1-15H

InChI Key

FHJBYFIZMRHFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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